2-benzylsulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide
Description
2-Benzylsulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide is a heterocyclic compound characterized by a fused [1,3]dioxolo[4,5-f][1,3]benzothiazole core substituted with a benzylsulfonyl-acetamide moiety. The benzylsulfonyl group enhances electrophilicity and may improve binding to biological targets, while the acetamide linker provides solubility and metabolic stability.
Properties
IUPAC Name |
2-benzylsulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S2/c20-16(9-26(21,22)8-11-4-2-1-3-5-11)19-17-18-12-6-13-14(24-10-23-13)7-15(12)25-17/h1-7H,8-10H2,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNWOAEPGNDELFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)CS(=O)(=O)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide typically involves multi-step organic reactions. The starting materials often include benzothiazole derivatives and dioxolane compounds. The key steps may involve:
Formation of the benzothiazole core: This can be achieved through cyclization reactions involving thiourea and ortho-substituted anilines.
Introduction of the dioxolane ring: This step may involve the reaction of the benzothiazole derivative with a suitable dioxolane precursor under acidic or basic conditions.
Acetamide formation: The final step involves the acylation of the intermediate compound with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-([1,3]dioxolo[4’,5’:4,5]benzo[1,2-d]thiazol-6-yl)-2-(benzylsulfonyl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Patents
A key comparison lies in the European Patent EP 4 384 524 A1 (2024), which discloses 2,2-difluoro-5H-[1,3]dioxolo[4,5-f]isoindol-7-one derivatives as pesticides . While the patent focuses on isoindolones, the dioxolo-fused benzothiazole in 2-benzylsulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide shares critical features:
- Core Heterocycle : Both compounds incorporate fused dioxolane rings, but the patent derivatives use isoindol-7-one (a lactam) instead of benzothiazole. The benzothiazole’s sulfur atom may enhance electron-withdrawing effects, influencing reactivity.
- Substituents : The patent compounds feature difluoro substituents at position 2,2, whereas the target compound has a benzylsulfonyl-acetamide side chain. Fluorine atoms improve lipophilicity and metabolic stability, while sulfonyl groups may increase solubility or target specificity.
Functional Comparison
Mechanistic Hypotheses
- Pesticidal Action : The patent compounds inhibit insect acetylcholinesterase or disrupt mitochondrial function . The benzothiazole core in the target compound may similarly interfere with neuronal signaling in pests, but the sulfonyl group could alter binding kinetics.
- Selectivity : The benzylsulfonyl-acetamide side chain may confer selectivity toward specific insect enzymes or receptors compared to the fluorine-substituted isoindolones.
Biological Activity
2-benzylsulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and various studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound features a unique structural configuration that includes:
- A benzothiazole moiety, known for its diverse biological activities.
- A dioxole structure which enhances its chemical stability and solubility.
- A sulfonamide group that is often associated with antibacterial properties.
Chemical Formula
The molecular formula of this compound is .
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Dioxole Ring : This step may involve oxidative coupling reactions.
- Sulfonylation : The sulfonyl group is introduced using sulfonyl chlorides under specific conditions.
- Final Coupling : The final product is obtained by coupling the dioxole-benzothiazole intermediate with an acetamide derivative.
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. In vitro assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) have shown that the compound effectively scavenges free radicals, thereby reducing oxidative stress in cellular models .
Antiproliferative Effects
Research indicates that this compound possesses antiproliferative activity against various cancer cell lines. For instance:
- In vitro studies revealed IC50 values in the low micromolar range against breast and colon cancer cell lines.
- Mechanistic studies suggest that the compound may induce apoptosis via the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It significantly inhibits the activity of 5-lipoxygenase (LO), an enzyme involved in leukotriene synthesis. This inhibition was observed in both cell-free assays and activated neutrophils .
Case Studies
| Study | Findings |
|---|---|
| Antioxidant Study | Demonstrated significant radical scavenging activity; effective in reducing oxidative stress markers in cellular assays. |
| Antiproliferative Study | Showed potent inhibition of cancer cell proliferation; induced apoptosis in treated cells. |
| Anti-inflammatory Study | Inhibited 5-lipoxygenase with IC50 values indicating strong anti-inflammatory potential. |
The proposed mechanism of action for this compound involves:
- Binding to specific enzymes or receptors involved in oxidative stress and inflammation pathways.
- Inducing apoptosis through mitochondrial pathways by altering the expression levels of Bcl-2 family proteins.
Q & A
Q. What are the optimal synthetic routes for 2-benzylsulfonyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step processes:
- Core Formation : Cyclization of precursors (e.g., 2-aminothiophenol derivatives) with dioxolane derivatives under acidic conditions to form the dioxolo-benzothiazole core .
- Functionalization : Introduction of benzylsulfonyl and acetamide groups via nucleophilic substitution or coupling reactions. For example, sulfonylation using benzylsulfonyl chloride under basic conditions (e.g., NaH in DMF) .
- Optimization : Use statistical experimental design (e.g., factorial or response surface methodologies) to refine parameters like temperature, solvent polarity, and stoichiometry. Solvents such as DCM or DMF are critical for solubility and reaction efficiency .
Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?
- Methodological Answer :
- NMR Spectroscopy : Confirm functional groups (e.g., benzodioxole protons at δ 6.0–6.5 ppm, sulfonyl groups via signals at ~110–120 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns, particularly for sulfonyl and acetamide moieties .
- HPLC : Monitor reaction progress and purity (>95% by reverse-phase HPLC with UV detection at 254 nm) .
Advanced Research Questions
Q. How can computational methods predict the reactivity and stability of this compound under varying conditions?
- Methodological Answer :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., sulfonylation or hydrolysis). For example, calculate activation energies for nucleophilic substitution at the benzothiazole core .
- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict aggregation or degradation tendencies .
- In Silico Tools : Tools like Gaussian or ORCA can optimize geometries and predict spectroscopic profiles for validation against experimental data .
Q. What strategies resolve contradictions in biological activity data between this compound and structural analogs?
- Methodological Answer :
- SAR Analysis : Compare substituent effects (e.g., benzylsulfonyl vs. methoxy groups) on bioactivity. For example, analogs with electron-withdrawing groups on the benzothiazole ring may exhibit enhanced enzyme inhibition .
- Experimental Controls : Replicate assays under standardized conditions (pH, temperature) to isolate variables. Use isothermal titration calorimetry (ITC) to quantify binding affinities .
- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem, DSSTox) to identify trends in cytotoxicity or solubility discrepancies .
Q. How can reaction engineering improve scalability while maintaining regioselectivity?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow reactors to enhance heat/mass transfer during exothermic steps (e.g., cyclization). This reduces side reactions and improves yield .
- Catalyst Screening : Test heterogeneous catalysts (e.g., Pd/C or zeolites) for Suzuki-Miyaura couplings to minimize metal contamination .
- Process Analytical Technology (PAT) : Use inline FTIR or Raman spectroscopy to monitor intermediate formation and adjust parameters in real time .
Data Management and Experimental Design
Q. What statistical approaches are recommended for designing experiments involving this compound?
- Methodological Answer :
- Factorial Design : Identify critical factors (e.g., reactant ratios, temperature) using a 2 factorial design to minimize experimental runs .
- Response Surface Methodology (RSM) : Optimize reaction yield and purity by modeling interactions between variables (e.g., solvent polarity vs. reaction time) .
- Failure Mode Analysis : Apply Ishikawa diagrams to troubleshoot low yields or impurities, focusing on raw material quality or moisture sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
